2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various chemical databases .Scientific Research Applications
Crystal Structure and Theoretical Studies
A study focused on the crystal structure of a similar compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, synthesized through a reaction involving phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine. This compound was characterized using various techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction. Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set detailed the structural and electronic properties of the compound. Additionally, antioxidant activities were assessed through various assays, and the interaction between the compound and double-stranded DNA (dsDNA) was explored, revealing a minor groove binding mode (Yılmaz et al., 2020).
Synthesis and Chemical Properties
Another study explored the synthesis of 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, a related compound, through cyclocondensation processes. This research compared different synthesis methods and investigated the selectivity and specificity of the S-alkylation process under phase transfer conditions (Dave & Patel, 2001).
Cation Tautomerism and Disorder
Research into pyrimidines, closely related to the chemical , revealed their importance in biology and medicine, particularly in DNA bases. A study discussed the crystallization, tautomerism, and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate. This work contributed to the understanding of molecular recognition processes in pharmaceuticals containing aminopyrimidine, with a focus on hydrogen bonding (Rajam et al., 2017).
Synthesis and Bioevaluation
Another related study was the synthesis and evaluation of thiazole-pyrimidine derivatives as new anticandidal and cytotoxic agents. The synthesized compounds demonstrated promising anticandidal activity and cytotoxic effects on various cell lines, indicating potential applications in medical treatments (Turan-Zitouni et al., 2014).
Analgesic and Anti-inflammatory Applications
The synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, related compounds, and their evaluation as analgesic and anti-inflammatory agents were explored. Some of these compounds showed significant activity, highlighting their potential therapeutic use (Alagarsamy et al., 2007).
properties
IUPAC Name |
2-(3,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-8-5-6-12(7-9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOAIQEJKGKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176421 | |
Record name | 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one | |
CAS RN |
1306739-90-1 | |
Record name | 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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